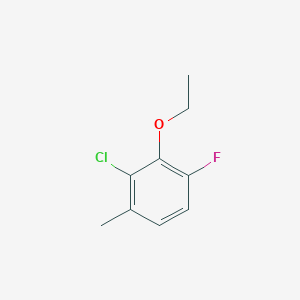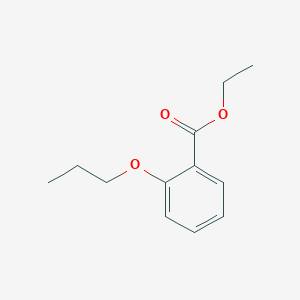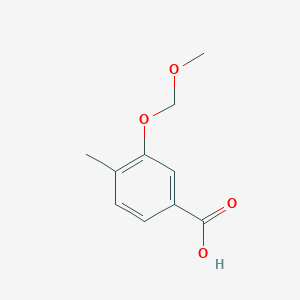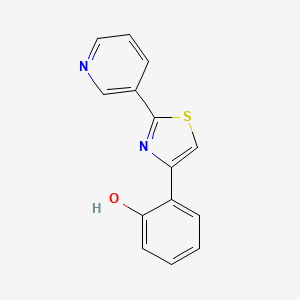
4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole (4-HPT) is a heterocyclic compound with a unique chemical structure. The compound is composed of two aromatic rings, a thiazole ring, and a pyridine ring, which are linked by a two-carbon atom bridge. 4-HPT has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It has been extensively studied as an intermediate in the synthesis of various drugs and agrochemicals, and as a building block for the synthesis of polymers and nanomaterials. In addition, 4-HPT has recently been studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Applications De Recherche Scientifique
Antioxidant
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic
Thiazole derivatives can also act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals in the brain.
Anti-inflammatory
Thiazole compounds have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where joints become inflamed and cause pain.
Antimicrobial and Antifungal
These compounds have been found to have antimicrobial and antifungal properties . This means they can be used to kill or inhibit the growth of microorganisms like bacteria and fungi.
Antiviral
Thiazole derivatives can act as antiviral agents . Antiviral drugs are a class of medication used specifically for treating viral infections.
Diuretic
Thiazole compounds can act as diuretics . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.
Anticonvulsant
These compounds have been found to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Neuroprotective
Thiazole derivatives can act as neuroprotective agents . Neuroprotective drugs are medications that protect brain cells from damage and further degeneration, which is beneficial in diseases like Parkinson’s and Alzheimer’s.
Antitumor or Cytotoxic
Thiazole compounds have been found to have antitumor or cytotoxic properties . This means they can be used in the treatment of cancer by killing cancer cells.
Mécanisme D'action
Target of Action
Similar compounds have been found to target bacterial strains such asB. cereus, B. subtilis, and E. coli . These targets play a crucial role in maintaining the bacterial cell structure and function.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain bacterial strains . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these bacteria.
Biochemical Pathways
Based on its potential antibacterial activity , it can be inferred that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have shown inhibitory activity against certain bacterial strains , suggesting that the compound may lead to the inhibition or death of these bacteria.
Propriétés
IUPAC Name |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-2-1-5-11(13)12-9-18-14(16-12)10-4-3-7-15-8-10/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIQCKWDELLOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

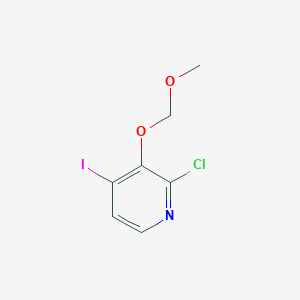
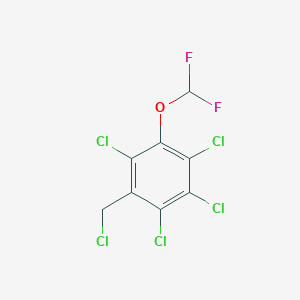
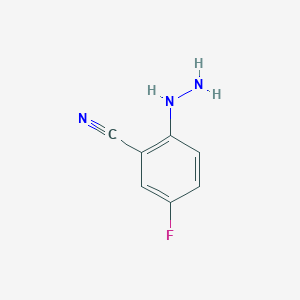
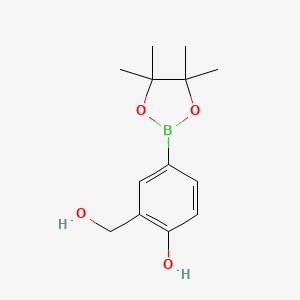
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)


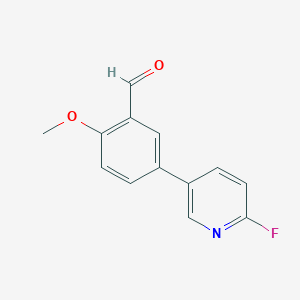

![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)
